Rac Desfluoro Citalopram Acetamide is a compound derived from citalopram, an established selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression and anxiety disorders. This specific derivative, rac Desfluoro Citalopram Acetamide, is notable for its potential therapeutic applications and is classified under the broader category of psychoactive pharmaceuticals. The compound is recognized by its Chemical Abstracts Service number 1093072-86-6 and has garnered attention in pharmacological research for its unique properties and mechanisms of action.
The compound can be sourced from various chemical suppliers, including pharmaceutical companies that specialize in research chemicals and intermediates. Notable suppliers include United States Biological and SCBT, which provide detailed data sheets on the compound's properties and synthesis methods .
Rac Desfluoro Citalopram Acetamide is classified as a psychoactive substance, specifically falling under the category of antidepressants. It is a derivative of citalopram, modified to enhance its pharmacological profile. The compound features a fluorine atom substitution, which alters its interaction with serotonin receptors compared to its parent compound.
The synthesis of rac Desfluoro Citalopram Acetamide typically involves several key steps that modify the citalopram structure. Common methods include:
The synthesis may require specific conditions such as controlled temperatures and inert atmospheres to prevent degradation or unwanted side reactions. Analytical techniques like high-performance liquid chromatography (HPLC) are often employed to purify the final product and confirm its identity.
Rac Desfluoro Citalopram Acetamide has a complex molecular structure characterized by:
The compound's three-dimensional conformation can be analyzed using computational chemistry software, which provides insights into its steric interactions and potential binding sites on serotonin receptors.
Rac Desfluoro Citalopram Acetamide can undergo several chemical reactions relevant to its pharmacological activity:
These reactions are significant when considering the pharmacokinetics of the drug, as they can influence absorption rates and metabolic pathways in biological systems.
The mechanism of action for rac Desfluoro Citalopram Acetamide primarily involves the inhibition of serotonin reuptake in the brain. By blocking the serotonin transporter (SERT), it increases serotonin levels in the synaptic cleft, leading to enhanced mood regulation.
Studies have shown that modifications like fluorination can enhance binding affinity to SERT compared to non-fluorinated analogs. This specificity is crucial for minimizing side effects commonly associated with SSRIs.
Relevant analyses such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy are utilized to characterize these properties further.
Rac Desfluoro Citalopram Acetamide holds potential applications in various scientific domains:
Citalopram (1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) is a widely prescribed SSRI antidepressant that potently inhibits the serotonin transporter (SERT), increasing synaptic serotonin levels. Its core pharmacophore consists of:
Citalopram binds SERT’s orthosteric site (S1) in the central substrate cavity, stabilizing an outward-open conformation that prevents serotonin reuptake. Its high SERT affinity (Ki ≈ 1.94 nM) and >3,000-fold selectivity over norepinephrine/dopamine transporters (NET/DAT) underpin clinical efficacy [5] [10]. rac-Desfluoro Citalopram Acetamide replaces the 4-fluorine with hydrogen and modifies the nitrile to an acetamide, altering steric and electronic properties that significantly impact SERT interactions [1] [8].
Table 1: Structural Comparison of Citalopram and rac-Desfluoro Citalopram Acetamide
Structural Feature | Citalopram | rac-Desfluoro Citalopram Acetamide |
---|---|---|
C5-Substituent | Nitrile (CN) | Acetamide (NHC(O)CH3) |
Aryl Halogen | 4-Fluorophenyl | Phenyl (no halogen) |
Molecular Formula | C20H21FN2O | C20H24N2O2 |
Molecular Weight (g/mol) | 324.39 | 324.42 |
SERT Binding Affinity | Ki = 1.94 nM | Not reported (research compound) |
The 4-fluorine atom in citalopram is not merely inert space-filling but critically modulates:
rac-Desfluoro Citalopram Acetamide lacks this fluorine, resulting in:
Table 2: Impact of Fluorine Deletion on SSRI Pharmacology
Parameter | 4-Fluoro Citalopram | Desfluoro Analogues |
---|---|---|
S1 Binding Kinetics | Slow dissociation (t1/2 >30 min) | Faster dissociation |
SERT/NET Selectivity | >3,000-fold | <100-fold (estimated) |
Allosteric (S2) Activity | IC50 ≈ 5 µM | Variable across derivatives |
Electron Withdrawing Effect | Strong (σm = 0.34) | Absent |
Citalopram contains a chiral center at C-1′ of the phthalane ring, existing as R and S enantiomers with divergent pharmacology:
rac-Desfluoro Citalopram Acetamide retains this chiral center as a 1:1 mixture. Key implications include:
Table 3: Sourcing and Properties of rac-Desfluoro Citalopram Derivatives
Parameter | rac-Desfluoro Citalopram Acetamide | rac-Desfluoro Citalopram HBr |
---|---|---|
CAS Number | Not publicly listed | 1332724-04-5 |
Form | Beige solid (≥95% purity) | Light brown solid |
Solubility | DCM, Methanol | Not specified |
Primary Use | SERT SAR studies | Citalopram impurity standard |
Storage | -20°C (desiccated) | Room temperature? |
Suppliers | AsOne (Japan), ClearSynth (India) | CymitQuimica (Spain) |
rac-Desfluoro Citalopram Acetamide exemplifies strategic molecular editing to probe SERT structure-activity relationships, particularly fluorine’s role and the acetamide’s steric effects. Its racemic nature underscores ongoing challenges in enantioselective neuropharmacology while providing accessible tools for transporter biochemistry.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: